3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

Molecular Architecture and Systematic Naming

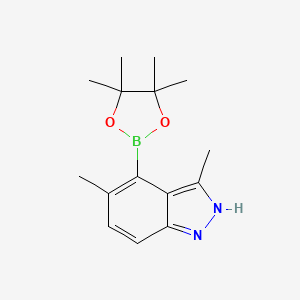

The compound’s IUPAC name, 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, systematically describes its structure. The indazole scaffold consists of a bicyclic system with two fused rings: a benzene ring and a pyrazole-like ring containing two adjacent nitrogen atoms. Methyl substituents occupy the 3 and 5 positions of the indazole core, while the boronic ester group is attached at position 4 (Figure 1). The boronic ester moiety is derived from pinacol (2,3-dimethyl-2,3-butanediol), forming a 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5 positions.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁BN₂O₂ | |

| Molecular Weight | 272.16 g/mol | |

| CAS Registry Number | 2134622-76-5 | |

| SMILES Notation | CC1=NNC2=C1C(B1OC(C)(C)C(C)(C)O1)=C(C)C=C2 |

X-ray crystallographic data for this specific compound remains unreported in public databases, but analogous pinacol boronic esters exhibit trigonal planar geometry around the boron atom, with B-O bond lengths typically ranging from 1.35–1.40 Å. The indazole ring’s aromaticity and substituent effects influence electron distribution, which may modulate reactivity in cross-coupling applications.

Nomenclature Conventions and Synonyms

The systematic name adheres to IUPAC guidelines by prioritizing the parent indazole structure and specifying substituents in numerical order. The term “1H-indazole” indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1. The boronic ester is named as a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, reflecting the pinacol ligand’s methyl groups and the dioxaborolane ring’s oxygen atoms. Common synonyms include:

- 3,5-Dimethyl-4-(pinacolboron)-1H-indazole

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dimethyl-1H-indazole

These alternatives emphasize the pinacol protection strategy, a standard practice to enhance boronic acid stability against protodeboronation and oxidation.

Properties

IUPAC Name |

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-9-7-8-11-12(10(2)17-18-11)13(9)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKVTFDDZCJLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=NNC(=C23)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 3,5-dimethylindazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the scalability of the reaction is achieved by optimizing the catalyst loading and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Dimethylformamide (DMF), toluene, or tetrahydrofuran (THF).

Major Products

Cross-Coupling Products: Formation of biaryl compounds.

Oxidation Products: Boronic acids.

Substitution Products: Various substituted indazoles.

Scientific Research Applications

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and molecular probes.

Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Position and Reactivity

- Halogenated Derivatives : 7-Fluoro-4-(pinacol boronate)-1H-indazole (C₁₃H₁₆BFN₂O₂) demonstrates how halogenation at position 7 can modulate electronic properties, increasing electrophilicity for nucleophilic substitution reactions .

- Protecting Groups : The tert-butyl carbamate group in tert-butyl 5-(pinacol boronate)-1H-indazole-1-carboxylate (C₁₉H₂₆BN₂O₄) improves solubility in polar solvents, enabling use in solid-phase synthesis .

Stability and Handling

- Stability : The pinacol boronate group in 3,5-dimethyl-4-(pinacol boronate)-1H-indazole confers hydrolytic stability compared to unprotected boronic acids, with shelf lives exceeding 12 months under inert storage .

- Hazards : Similar compounds (e.g., 1,3-dimethyl-6-(pinacol boronate)-1H-indazole) exhibit warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Biological Activity

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 832114-00-8) is a compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

- Molecular Formula : C₁₁H₁₈BNO₃

- Molecular Weight : 223.08 g/mol

- Melting Point : 99-101 °C

The compound is primarily studied for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing critical roles in various cellular processes including cell signaling and metabolism.

Inhibition of GSK-3β

One of the significant findings regarding this compound is its inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular functions such as glycogen metabolism and cell cycle regulation. In vitro studies have shown that 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibits potent inhibitory effects on GSK-3β with an IC50 value in the low nanomolar range (approximately 8 nM) .

Biological Activity Overview

The compound has been evaluated for various biological activities:

Antitumor Activity

Recent research indicates that this compound demonstrates significant antitumor effects in several cancer models:

- Leukemia Models : It has shown efficacy in MV4;11 leukemia xenograft models.

- Breast Cancer Models : It also exhibits activity against MDA-MB-231 triple-negative breast cancer xenografts .

Anti-inflammatory Effects

In addition to its antitumor properties, the compound has been assessed for its anti-inflammatory potential:

- Studies have reported that it significantly reduces nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells at concentrations as low as 1 µM .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.